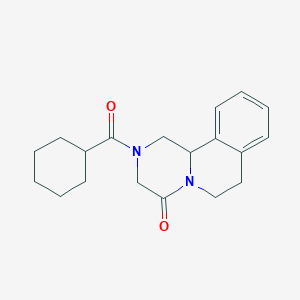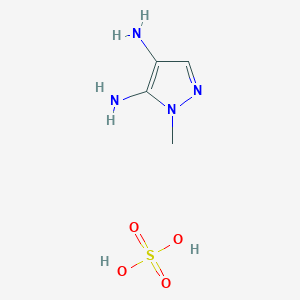
1-Methyl-1H-pyrazole-4,5-diamine sulfate
Übersicht
Beschreibung
1-Methyl-1H-pyrazole-4,5-diamine sulfate, also known as this compound, is a useful research compound. Its molecular formula is C4H10N4O4S and its molecular weight is 210.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Hair dyeing. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Medicinal Chemistry
Pyrazoles, including 1-Methyl-1H-pyrazole-4,5-diamine sulfate, are pivotal in medicinal chemistry, offering a foundation for developing compounds with a broad spectrum of biological activities. These compounds are synthesized through various methods, showcasing their versatility and potential as medicinal scaffolds. The significant medicinal properties of methyl-substituted pyrazoles, including this compound, underline their utility in creating new leads for drug discovery, especially in areas requiring high efficacy and reduced microbial resistance (Sharma et al., 2021).
Heterocyclic Compound Synthesis
The compound's utility extends into the synthesis of heterocycles, serving as a building block for generating diverse heterocyclic compounds. Its reactivity and application in creating pyrazolo-imidazoles, thiazoles, and various other heterocyclic structures highlight its importance in organic synthesis. The unique reactivity of related pyrazole derivatives offers new pathways for synthesizing versatile compounds, potentially leading to innovations in dye production and heterocyclic chemistry (Gomaa & Ali, 2020).
Anticancer Research
In the realm of anticancer research, pyrazoline derivatives, including those related to this compound, have shown significant promise. These derivatives exhibit potent biological effects, making them a focal point of research in pharmaceutical chemistry aimed at developing new anticancer agents. The exploration of pyrazoline derivatives underscores the compound's potential in contributing to the fight against cancer, offering a basis for synthesizing novel therapeutic agents with improved anticancer activity (Ray et al., 2022).
Bioactive Material Synthesis
Further, the compound's application extends to the synthesis of bioactive materials, where its derivatives play a critical role in creating compounds with varied biological activities. This versatility is paramount in developing new drugs and materials with specific bioactive properties, demonstrating the compound's broad applicability in scientific research and material science (Becerra et al., 2022).
Safety and Hazards
Wirkmechanismus
Target of Action
A related compound was found to have a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy
Mode of Action
Based on the information available, it can be inferred that the compound may interact with its target site, possibly the lmptr1 pocket, to exert its effects
Biochemical Pathways
Given the potential interaction with the LmPTR1 pocket, it is possible that the compound may influence related biochemical pathways
Result of Action
A related compound was found to have potent in vitro antipromastigote activity
Eigenschaften
IUPAC Name |
2-methylpyrazole-3,4-diamine;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N4.H2O4S/c1-8-4(6)3(5)2-7-8;1-5(2,3)4/h2H,5-6H2,1H3;(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIMLJTZGZLWBJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)N)N.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20055-01-0 | |
| Record name | 1H-Pyrazole, 4,5-diamine-1-methyl-, sulfate (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
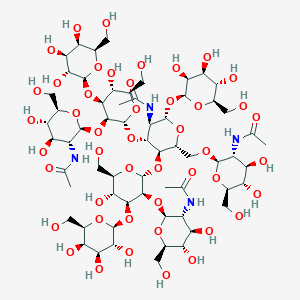
![(3R,7aS)-7a-methyl-3-phenyl-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]oxazol-5-one](/img/structure/B144666.png)


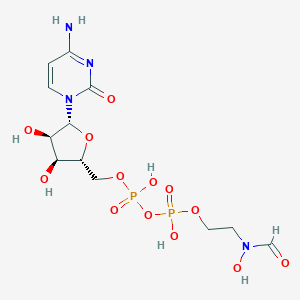

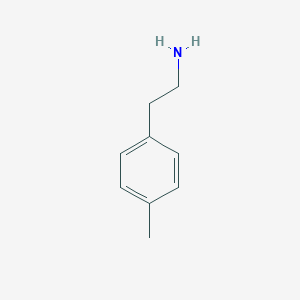
![4-(Chloromethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B144678.png)




